

Introduction: The Strategic Importance of the Benzisoxazole Scaffold

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Benzo[d]isoxazol-3-ylmethanol**

Cat. No.: **B1424467**

[Get Quote](#)

The 1,2-benzisoxazole ring system is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous biologically active compounds.^{[1][2]} Its derivatives are known to exhibit a wide array of pharmacological activities, including antipsychotic, anticonvulsant, antimicrobial, and anticancer properties.^{[1][3]} This structural framework is central to the efficacy of several blockbuster drugs, most notably the atypical antipsychotics Risperidone and its active metabolite, Paliperidone, which are cornerstones in the treatment of schizophrenia and bipolar disorder.^{[2][4]}

At the heart of the synthesis of these critical medicines lies **Benzo[d]isoxazol-3-ylmethanol** (also known as 3-Hydroxymethylbenzo[d]isoxazole). This compound serves as a pivotal intermediate, providing the essential benzisoxazole core ready for coupling with other molecular fragments to build the final Active Pharmaceutical Ingredient (API). Understanding the synthesis, properties, and subsequent reactions of this intermediate is therefore fundamental for researchers and scientists in drug development and process chemistry.

This guide provides a detailed technical overview of **Benzo[d]isoxazol-3-ylmethanol**, from its synthesis and characterization to its critical application in the manufacturing of next-generation pharmaceuticals.

Property	Value
CAS Number	181144-26-3 [5] [6]
Molecular Formula	C ₈ H ₇ NO ₂ [5] [6]
Molecular Weight	149.15 g/mol [5] [6]
IUPAC Name	(1,2-Benzoxazol-3-yl)methanol [5]
Synonyms	3-Hydroxymethylbenzo[d]isoxazole [6]
Appearance	Typically a solid
Storage	2-8°C, dry, sealed environment [4]

Part 1: Synthesis of Benzo[d]isoxazol-3-ylmethanol

The construction of the **Benzo[d]isoxazol-3-ylmethanol** molecule relies on the formation of the 1,2-benzisoxazole ring, a reaction that has been the subject of extensive methodological development. The most robust and widely adopted strategies involve the intramolecular cyclization of an ortho-substituted phenyl ketoxime.

Synthetic Strategy: The Oximation-Cyclization Pathway

The predominant route to the benzisoxazole core involves a two-step sequence starting from an appropriate o-hydroxyaryl ketone.

- Oximation: The ketone is reacted with hydroxylamine or one of its salts (e.g., hydroxylamine hydrochloride) to form an oxime. This reaction introduces the N-O bond critical for the subsequent ring closure.
- Cyclization: The resulting o-hydroxyaryl ketoxime undergoes a base-catalyzed intramolecular cyclization to form the benzisoxazole ring.[\[7\]](#) This step is essentially a dehydration reaction that closes the heterocyclic ring.

The specific functional group at the 3-position is determined by the starting ketone. To arrive at **Benzo[d]isoxazol-3-ylmethanol**, a common approach is to start with a precursor that has a carbonyl group (like an ester) at the desired position, which can be readily reduced to a primary alcohol after the ring is formed.

Detailed Experimental Protocol: A Representative Synthesis

The following protocol outlines a representative, multi-step synthesis adapted from established chemical principles for forming substituted benzisoxazoles.

Step 1: Oximation of Ethyl 2-hydroxy-2-phenylacetate

- **Reagents & Setup:** To a stirred suspension of Ethyl 2-hydroxy-2-phenylacetate (1.0 eq.) in a suitable solvent such as ethanol (EtOH), add hydroxylamine hydrochloride (1.2 eq.).
- **Base Addition:** Add a base, such as pyridine or triethylamine (1.2 eq.), dropwise to the mixture at room temperature. The base neutralizes the HCl formed, driving the reaction forward.
- **Reaction Monitoring:** Stir the reaction mixture at room temperature for 4-6 hours. Monitor the consumption of the starting material by Thin-Layer Chromatography (TLC).
- **Workup:** Once the reaction is complete, reduce the solvent volume in *vacuo*. Add water to the residue and adjust the pH to 4-5 with dilute hydrochloric acid. The oxime product typically precipitates and can be collected by filtration.

Causality: Pyridine is a sufficiently weak base to deprotonate the hydroxylamine hydrochloride without causing unwanted side reactions. The acidic workup ensures the removal of any remaining base.

Step 2: Cyclization to form Ethyl Benzo[d]isoxazole-3-carboxylate

- **Reagents & Setup:** Dissolve the dried oxime from Step 1 in an anhydrous aprotic solvent like Tetrahydrofuran (THF).
- **Cyclizing Agent:** Cool the solution in an ice bath and add a dehydrating/chlorinating agent such as thionyl chloride (SOCl_2) dropwise in the presence of a base like pyridine. This converts the oxime's hydroxyl group into a good leaving group, facilitating ring closure.
- **Reaction & Workup:** Allow the reaction to proceed to completion as monitored by TLC. Quench the reaction carefully with water and extract the product into an organic solvent like

ethyl acetate. The organic layer is then washed, dried, and concentrated to yield the crude ester.

Causality: Thionyl chloride is a highly effective reagent for this type of cyclization. The reaction proceeds through the formation of a chlorosulfite intermediate on the oxime oxygen, which is then readily displaced by the phenolic oxygen in an intramolecular fashion.^[7]

Step 3: Reduction to **Benzo[d]isoxazol-3-ylmethanol**

- Reagents & Setup: Dissolve the crude Ethyl Benzo[d]isoxazole-3-carboxylate in a dry solvent like THF under an inert atmosphere (e.g., Nitrogen or Argon).
- Reducing Agent: Cool the solution to 0°C and slowly add a powerful reducing agent, such as Lithium aluminum hydride (LiAlH₄) or a similar hydride, in portions.
- Reaction & Quench: Stir the mixture at 0°C and allow it to warm to room temperature. Monitor the reaction by TLC. Upon completion, carefully quench the reaction by the sequential slow addition of water, followed by a sodium hydroxide solution, and then more water (Fieser workup).
- Purification: Filter the resulting solids and concentrate the filtrate. The crude product, **Benzo[d]isoxazol-3-ylmethanol**, can be purified by flash column chromatography on silica gel.

Causality: LiAlH₄ is a potent reducing agent necessary to convert the ester functional group directly to a primary alcohol. An inert atmosphere and careful quenching are critical due to the highly reactive nature of LiAlH₄ with water and atmospheric moisture.

Visualization of the Synthetic Workflow

[Click to download full resolution via product page](#)

Caption: Synthetic pathway to **Benzo[d]isoxazol-3-ylmethanol**.

Part 2: Application in API Synthesis - The Path to Paliperidone

Benzo[d]isoxazol-3-ylmethanol is not the final actor but a critical precursor. To be used in the synthesis of drugs like Paliperidone, its hydroxyl group must first be converted into a good leaving group, transforming it into a reactive electrophile for subsequent alkylation reactions.

Activation of the Intermediate: From Alcohol to Halide

The most common activation step is the conversion of the primary alcohol to a halide, typically a chloride, to produce 3-(chloromethyl)-1,2-benzisoxazole. This reactive intermediate is primed for nucleophilic substitution.

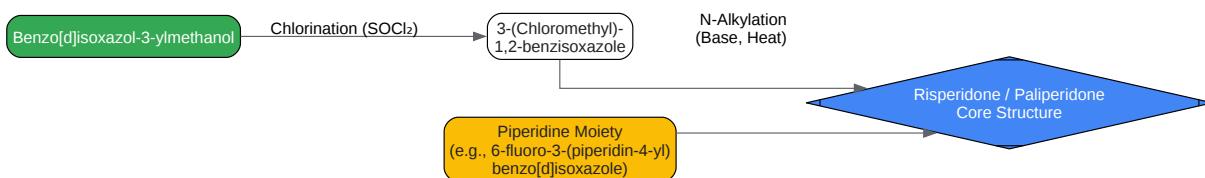
Protocol: Chlorination of **Benzo[d]isoxazol-3-ylmethanol**

- Reagents & Setup: Dissolve **Benzo[d]isoxazol-3-ylmethanol** (1.0 eq.) in a suitable anhydrous solvent like dichloromethane (DCM) or THF.
- Chlorinating Agent: Cool the solution to 0°C and add a chlorinating agent such as thionyl chloride (SOCl_2) or phosphorus oxychloride (POCl_3) dropwise.^[8]
- Reaction & Workup: Stir the reaction at room temperature until completion (monitored by TLC). The reaction mixture is then concentrated under reduced pressure to remove excess reagent and solvent. The resulting crude 3-(chloromethyl)-1,2-benzisoxazole is often used directly in the next step without extensive purification.

Causality: The direct conversion of the alcohol to the chloride creates a highly reactive benzylic-type halide, which is an excellent electrophile for the subsequent N-alkylation step. Using the crude product directly is often preferred to avoid degradation of this reactive intermediate during purification.

The Coupling Reaction: Synthesis of Paliperidone

The final step in the synthesis of Paliperidone involves the N-alkylation of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole with an appropriate side chain. While Paliperidone itself is 9-hydroxy-risperidone, its synthesis often involves coupling 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole with a different benzisoxazole-derived fragment. However, the core chemical principle of


coupling a benzisoxazole moiety to a piperidine ring is central. For the purpose of illustrating the utility of our intermediate's activated form, we will consider the analogous coupling reaction that forms the core structure of these drugs.

Protocol: N-Alkylation to form the API Core

- **Reagents & Setup:** In a reaction vessel, combine 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride (1.0 eq.), the activated intermediate (e.g., 3-(2-chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, a common coupling partner for Paliperidone) (1.1 eq.)^{[9][10]}, and a suitable base such as potassium carbonate or diisopropylethylamine (2-3 eq.) in a polar solvent like methanol or acetonitrile.^{[9][10][11]}
- **Reaction Conditions:** Heat the reaction mixture to reflux (typically 60-80°C) and stir for several hours (e.g., 16-24 hours) until the reaction is complete.^{[9][10]}
- **Isolation and Purification:** Cool the reaction mixture to room temperature. The product may precipitate directly from the solution and can be collected by filtration.^[9] Alternatively, the solvent is removed, and the residue is partitioned between water and an organic solvent. The crude product is then purified by recrystallization from a suitable solvent like methanol or isopropyl alcohol to yield the final API.^[9]

Causality: A base is essential to deprotonate the piperidine nitrogen, making it nucleophilic for the attack on the electrophilic chloroethyl side chain. Heating is required to overcome the activation energy of this S_N2 reaction. The choice of solvent is critical for ensuring the solubility of all reactants.

Visualization of API Synthesis

[Click to download full resolution via product page](#)

Caption: Conversion of the intermediate to the final API core.

Part 3: Analytical Characterization and Quality Control

Rigorous analytical testing is non-negotiable for any pharmaceutical intermediate to ensure purity, identity, and consistency, which directly impacts the quality and safety of the final API.

Analytical Technique	Purpose	Expected Observations for Benzo[d]isoxazol-3-ylmethanol
¹ H NMR	Structural Elucidation & Purity	Aromatic protons (multiplets, ~7.2-8.0 ppm), a singlet for the methylene (-CH ₂ -) protons (~4.8 ppm), and a broad singlet for the hydroxyl (-OH) proton.
¹³ C NMR	Carbon Skeleton Confirmation	Signals corresponding to the aromatic carbons of the benzisoxazole ring system and a signal for the methylene carbon (~55-60 ppm).
IR Spectroscopy	Functional Group Identification	Characteristic absorption bands for O-H stretching (broad, ~3300 cm ⁻¹), C-H stretching in the aromatic ring (~3100-3000 cm ⁻¹), and C=N/C=C stretching of the heterocyclic system (~1600-1450 cm ⁻¹). ^[7]
Mass Spectrometry (MS)	Molecular Weight Confirmation	A molecular ion peak (M ⁺) or protonated molecular ion peak ([M+H] ⁺) corresponding to the molecular weight of 149.15 g/mol. ^{[5][6]}
HPLC/TLC	Purity Assessment & Reaction Monitoring	A single major peak/spot in the chromatogram, indicating high purity. Used to track the disappearance of starting materials and the appearance of the product during synthesis.

Elemental Analysis

Elemental Composition
Verification

The percentage of Carbon, Hydrogen, and Nitrogen should match the calculated values for the molecular formula $C_8H_7NO_2$.^[12]

Conclusion and Future Perspectives

Benzo[d]isoxazol-3-ylmethanol is a quintessential example of a high-value pharmaceutical intermediate. Its strategic importance is firmly rooted in its role as a key building block for multi-billion dollar antipsychotic drugs. The synthetic pathways to this molecule are well-established, primarily relying on the robust oximation-cyclization chemistry of ortho-hydroxyaryl ketones.

Looking ahead, the field will continue to evolve. Future research will likely focus on:

- Green Chemistry: Developing more environmentally benign synthetic routes that avoid hazardous reagents like thionyl chloride and minimize solvent waste.
- Process Intensification: Exploring continuous flow manufacturing processes to improve safety, efficiency, and consistency compared to traditional batch production.
- Novel Derivatives: Utilizing **Benzo[d]isoxazol-3-ylmethanol** and its derivatives as scaffolds for the discovery of new therapeutic agents targeting a range of diseases beyond central nervous system disorders, leveraging the broad biological activity of the benzisoxazole core.
^{[3][4]}

For drug development professionals, a deep understanding of the chemistry and application of this core intermediate remains indispensable for innovation and the efficient production of life-changing medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Benzisoxazole - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Benzo[d]isoxazol-3-ylmethanol [myskinrecipes.com]
- 5. Benzo[d]isoxazol-3-ylmethanol | C8H7NO2 | CID 53487461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide [mdpi.com]
- 8. soc.chim.it [soc.chim.it]
- 9. US8481729B2 - Processes for the preparation of paliperidone - Google Patents [patents.google.com]
- 10. US9062049B2 - Process for the preparation of paliperidone - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. derpharmacemica.com [derpharmacemica.com]
- To cite this document: BenchChem. [Introduction: The Strategic Importance of the Benzisoxazole Scaffold]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1424467#benzo-d-isoxazol-3-ylmethanol-as-a-pharmaceutical-intermediate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com